(r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol
Description
(R)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a tetrafluorinated phenyl ring. Its structure includes a stereogenic carbon center (R configuration) bonded to both an amino (-NH₂) and hydroxyl (-OH) group, adjacent to a 2,3,5,6-tetrafluorophenyl moiety. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine substitution and the amino alcohol functional group, which influence electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C8H7F4NO |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2/t5-/m0/s1 |
InChI Key |
PRNUMLVESTVYSK-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)[C@H](CO)N)F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(CO)N)F)F |
Origin of Product |
United States |
Preparation Methods
Microbial Resolution and Biocatalytic Methods
One of the most efficient approaches to obtain optically active (r)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves the use of microorganisms or their enzymatic preparations for asymmetric resolution of racemic mixtures. According to a European patent (EP0924193A1), a microorganism capable of selectively acting on a racemic mixture of 2-amino-1-phenylethanol derivatives can be employed to produce the (R)-enantiomer with high optical purity and yield. This method avoids complicated isolation steps typical of classical resolution processes and enhances the economic feasibility of production by reducing raw material consumption.
- The microorganism selectively metabolizes one enantiomer, leaving the desired (R)-form.
- High optical purity and yield are achieved.
- The process is scalable and economically advantageous.
Nucleophilic Addition to Fluorinated Aromatic Precursors
A chemical synthetic route involves nucleophilic addition of amino alcohol moieties to tetrafluorophenyl derivatives. The reaction typically proceeds via the addition of an amino group to a tetrafluorophenyl-substituted ketone or oxazolone intermediate, followed by reduction or hydrolysis steps.
A recent study demonstrated the synthesis of N-benzoyl perfluoroaryl amino esters, including tetrafluorophenyl derivatives, through reactions involving oxazolones and tetrafluorophenyl reagents under basic conditions with DIPEA (N,N-diisopropylethylamine) as a base. The reaction proceeds at room temperature with subsequent purification by column chromatography, yielding fluorinated amino alcohol derivatives in high yields (~98.5%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic addition | Oxazolone + 2,3,5,6-tetrafluorophenyl ester, DIPEA, CH3CN, room temp, 30 min | Formation of amino ester intermediate |
| Quenching and workup | Trifluoroacetic acid/alcohol, washing with HCl and brine, drying with MgSO4 | Purification of crude product |
| Final purification | Column chromatography | Pure fluorinated amino ester |
This method is adaptable to various fluorinated aromatic systems and provides a route to prepare the amino alcohol after further reduction or hydrolysis steps.
Fluorination via Radiochemical Synthesis (Fluorine-18 Labeling)
Although primarily developed for radiopharmaceutical applications, the fluorination techniques involving tetrafluorophenyl esters provide insight into efficient synthesis of fluorinated amino alcohols. A strategy using quaternary ammonium salt precursors and anion exchange cartridges allows for rapid fluorination at room temperature without azeotropic drying, achieving high conversion (>75%) and purity (>98%) within minutes.
While this method is designed for labeling with radioactive fluorine-18, the underlying chemistry of fluorination and ester formation with tetrafluorophenyl groups can be adapted for non-radioactive synthesis of fluorinated amino alcohols.
Chiral Auxiliary and Asymmetric Alkylation Methods
The synthesis of fluorinated phenylalanines and related amino alcohols often employs chiral auxiliaries and asymmetric alkylation to control stereochemistry. For example, alkylation of protected amino acid derivatives with tetrafluorophenyl-containing reagents in the presence of chiral auxiliaries leads to optically pure fluorinated amino acids and alcohols.
A representative method involves:
- Alkylation of amino acid esters with chiral auxiliaries using n-butyllithium at low temperatures (−78 °C).
- Subsequent hydrolysis to afford optically pure tetrafluorophenyl derivatives with enantiomeric excesses >99.5%.
This approach is highly selective but requires careful control of reaction conditions and protective group strategies.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microbial Resolution | Use of microorganisms to resolve racemates | High optical purity, economical | Requires microbial culture handling |
| Nucleophilic Addition to Oxazolones | Room temperature, mild conditions, high yield | Simple, adaptable to various substrates | Requires purification steps |
| Radiochemical Fluorination | Rapid, high purity, room temperature | Fast synthesis, high conversion | Primarily for radioactive labeling |
| Chiral Auxiliary Alkylation | High stereoselectivity, high enantiopurity | Precise stereochemical control | Complex, multi-step, low scalability |
Detailed Data Table: Representative Reaction Conditions and Outcomes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic substitutions due to electron deficiency induced by the tetrafluorophenyl ring. Key reactions include:
Mechanistic studies suggest that the tetrafluorophenyl group enhances the electrophilicity of adjacent carbons, facilitating SN²-type displacements at the β-amino position .
Condensation and Cyclization
The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | TFA, ethanol, reflux, 6 h | Benzoxazoline derivative | 78% | |
| α-Ketoesters | Microwave, 120°C, 30 min | Quinazolinone analogs | 65% |
These reactions exploit the compound’s dual functionality to generate heterocyclic scaffolds with potential bioactivity .
Oxidation and Reduction
The hydroxyl group undergoes selective transformations:
The tetrafluorophenyl group stabilizes intermediates via resonance, as evidenced by NMR studies of analogous systems .
Electrophilic Aromatic Substitution (EAS)
Despite the electron-deficient aryl ring, directed EAS occurs at meta positions:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 42% | |
| Halogenation | Br₂, FeCl₃, CHCl₃ | 5-Bromo adduct | 35% |
Regioselectivity is governed by steric hindrance from fluorine atoms and the directing effect of the amino group .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally related molecules:
Stability and Side Reactions
Degradation pathways include:
Scientific Research Applications
®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects: Fluorine vs. Nitro Groups
The tetrafluorophenyl group in the target compound contrasts with nitro-substituted analogs like 1-(2-Amino-6-nitrophenyl)ethanone (). Key differences include:
- Electronic Effects: Fluorine atoms are moderately electron-withdrawing via inductive effects, while nitro groups (-NO₂) are strongly electron-withdrawing. This impacts aromatic ring reactivity; nitro groups deactivate the ring more significantly, reducing electrophilic substitution rates compared to fluorine .
Table 1: Substituent Impact on Properties
| Compound | Substituents | logP (Estimated) | Reactivity Profile |
|---|---|---|---|
| Target Compound | 2,3,5,6-F₄ | ~1.8 | Moderate ring deactivation |
| 1-(2-Amino-6-nitrophenyl)ethanone | 2-NH₂, 6-NO₂ | ~0.5 | High ring deactivation |
Functional Group Variations: Amino Alcohols vs. Esters
The amino alcohol moiety in the target compound differs from ester-containing analogs like 2,3,5,6-Tetrafluorophenyl-2-(2-nitroimidazol-1-yl)acetate ():
- Hydrogen Bonding : The -NH₂ and -OH groups enable hydrogen bonding, increasing water solubility compared to esters.
- Applications: The ester in serves as a radiopharmaceutical precursor ([¹⁸F]FETA), while the amino alcohol structure may be suited for chiral ligand synthesis or bioactive molecule development .
Table 2: Functional Group Influence
| Compound | Functional Groups | Solubility (Polar Solvents) | Potential Applications |
|---|---|---|---|
| Target Compound | Amino, Alcohol | High | Chiral catalysis, Drug design |
| 2,3,5,6-Tetrafluorophenyl-...acetate | Ester, Nitroimidazole | Moderate | Radiopharmaceuticals |
Stereochemical Considerations
The (R)-configuration of the target compound is critical for enantioselective interactions. For example, in drug-receptor binding, the R enantiomer may exhibit higher affinity compared to the S form or racemic mixtures.
Q & A
Q. How to address discrepancies in reported thermodynamic properties (e.g., ΔG, ΔH) through experimental validation?
- Methodological Answer : Calorimetry (DSC/TGA) measures phase transitions and decomposition enthalpies. Gas-phase electron diffraction or X-ray crystallography provides precise structural data for computational benchmarks. Collaborative inter-laboratory studies using standardized protocols reduce systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
